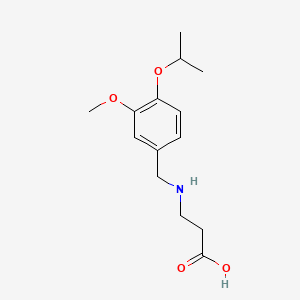

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine

Description

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine is a beta-alanine derivative characterized by a benzyl group substituted with isopropoxy and methoxy groups at the 4- and 3-positions, respectively. Beta-alanine, a non-proteinogenic amino acid, serves as a backbone for this compound, with modifications enhancing its physicochemical properties and biological activity. The isopropoxy and methoxy substituents likely influence solubility, metabolic stability, and target affinity, making it relevant in agrochemical or pharmaceutical contexts.

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

3-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C14H21NO4/c1-10(2)19-12-5-4-11(8-13(12)18-3)9-15-7-6-14(16)17/h4-5,8,10,15H,6-7,9H2,1-3H3,(H,16,17) |

InChI Key |

MCDBMHVSZPGFLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CNCCC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine typically involves the reaction of 4-isopropoxy-3-methoxybenzylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Beta-alanine derivatives are prevalent in pesticides. Key analogs include:

Key Structural Differences :

- Benfuracarb incorporates a carbamate and thioether group, enhancing pesticidal activity through neurotoxic mechanisms.

- Benzoylprop-ethyl uses chlorinated aromatic rings for herbicidal selectivity, contrasting with the methoxy/isopropoxy groups in the target compound, which may reduce environmental persistence.

Beta-Alanine Derivatives in Cosmetic Surfactants

While the target compound lacks documented cosmetic use, beta-alanine derivatives like DEA-COCOAMPHODIPROPIONATE (INCI name) highlight structural versatility:

- Structure: N-coco acyl derivatives with iminodiethanol salts .

- Function : Surfactant with amphipathic properties due to carboxylate and amine groups.

- Contrast : The target compound’s aromatic substituents render it unsuitable for surfactant roles but ideal for hydrophobic interactions in agrochemicals.

Enzymatic Interactions and Metabolism

Beta-alanine synthase (EC 3.5.1.6), a key enzyme in pyrimidine catabolism, hydrolyzes N-carbamyl-beta-alanine to beta-alanine, CO₂, and NH₃ . Structural analogs like benfuracarb may undergo similar enzymatic degradation, affecting their environmental half-life.

Research Findings and Functional Implications

Metabolic Pathways

- Saccharomyces kluyveri Model : Beta-alanine synthase activity in S. kluyveri is induced by dihydrouracil and N-carbamyl-beta-alanine, suggesting that substituted beta-alanines may regulate enzyme expression .

- Mammalian Systems : Mammalian beta-alanine synthases share homology with Drosophila and Dictyostelium enzymes, indicating conserved catalytic mechanisms. Substituted derivatives may act as competitive inhibitors or alternative substrates .

Agrochemical Efficacy

- Benfuracarb : Exhibits LC₅₀ values of 0.5–2.0 mg/L against lepidopteran pests, attributed to carbamate-mediated acetylcholinesterase inhibition .

- Target Compound : Lacks efficacy data, but methoxy/isopropoxy groups may enhance membrane permeability, improving uptake in target organisms.

Data Tables

Table 1: Structural Comparison of Beta-Alanine Derivatives

Biological Activity

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural properties, which allow it to interact with various biological targets. The compound is believed to modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), due to its beta-alanine component. This interaction may enhance inhibitory neurotransmission, which can be beneficial in treating conditions like anxiety and epilepsy.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria.

- Anticancer Properties :

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human leukemia cell lines (CCRF-CEM). This compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound. These studies aim to enhance its pharmacological profiles by modifying substituents on the benzene ring or altering the beta-alanine moiety.

Table 1: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.